1-(3-Nitrophenyl)pyrrolidine-2,5-dione

Catalog No.
S3339527
CAS No.
31036-66-5
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Nitrophenyl)pyrrolidine-2,5-dione

CAS Number

31036-66-5

Product Name

1-(3-Nitrophenyl)pyrrolidine-2,5-dione

IUPAC Name

1-(3-nitrophenyl)pyrrolidine-2,5-dione

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-3,6H,4-5H2

InChI Key

PPYFJTUOESMJPP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]
  • Availability and Use as a Reference Standard

    Several commercial suppliers offer 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, indicating its potential use as a research chemical. However, these sources primarily focus on its availability for purchase rather than its specific applications [, , ].

  • Structural Similarity to Known Compounds

    1-(3-Nitrophenyl)pyrrolidine-2,5-dione shares some structural similarities with other molecules with known biological activities. Further research might explore its potential as a starting material for synthesis of new compounds or investigate its interaction with biological targets [].

Limitations of Current Information:

  • The absence of scientific publications referencing 1-(3-Nitrophenyl)pyrrolidine-2,5-dione in major scientific databases suggests a lack of in-depth research on this specific compound.

Future Research Directions:

  • Based on its structural features, future scientific research could explore the potential of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione in various fields, such as medicinal chemistry or materials science.

1-(3-Nitrophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C₁₀H₈N₂O₄, characterized by a pyrrolidine ring substituted with a nitrophenyl group. This compound is part of the pyrrolidine-2,5-dione family, which features a five-membered cyclic structure containing two carbonyl groups. The presence of the nitrophenyl group introduces unique electronic properties that may influence its reactivity and biological activity.

Typical of pyrrolidine derivatives, including:

  • Nucleophilic Acyl Substitution: This reaction involves the substitution of the carbonyl group by nucleophiles, which can lead to the formation of new derivatives.
  • Michael Addition: The compound can participate in Michael addition reactions due to the electrophilic nature of the carbonyl groups.
  • Rearrangement Reactions: Under certain conditions, this compound can rearrange to form different structural isomers or derivatives .

Pyrrolidine-2,5-diones, including 1-(3-nitrophenyl)pyrrolidine-2,5-dione, have been studied for their biological activities. They may exhibit:

  • Anticonvulsant Properties: Compounds with similar structures have shown potential in treating seizure disorders due to their ability to modulate neurotransmitter activities .
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, making them candidates for antibiotic development.
  • Cytotoxic Effects: Studies suggest that certain pyrrolidine derivatives can inhibit cancer cell proliferation, indicating potential use in oncology .

Several methods are available for synthesizing 1-(3-nitrophenyl)pyrrolidine-2,5-dione:

  • Nucleophilic Acyl Substitution: This method involves reacting 1,4-dicarboxylic acids or their derivatives with amines to form pyrrolidine-2,5-diones. The introduction of the nitrophenyl group can be achieved by using 3-nitroaniline as a starting material .
  • Cyclization Reactions: Compounds containing both amine and carbonyl functionalities can undergo cyclization under acidic or basic conditions to yield pyrrolidine derivatives.
  • Rearrangement Reactions: Recent studies have reported new rearrangement pathways that provide alternative routes for synthesizing substituted pyrrolidine-2,5-diones from precursors like coumarins .

1-(3-Nitrophenyl)pyrrolidine-2,5-dione has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for anticonvulsants or antimicrobial agents.
  • Agricultural Chemicals: Its fungicidal properties could be explored for developing new agrochemicals.
  • Material Science: The compound may be useful in synthesizing polymers or other materials that require specific electronic properties due to the nitro group .

Interaction studies involving 1-(3-nitrophenyl)pyrrolidine-2,5-dione focus on its binding affinity and reactivity with biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes involved in metabolic pathways could reveal its potential as an inhibitor or modulator.
  • Receptor Binding Studies: Understanding how it binds to neurotransmitter receptors may elucidate its role in neurological effects observed in biological assays .

Several compounds share structural characteristics with 1-(3-nitrophenyl)pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methoxyphenyl)pyrrolidine-2,5-dioneMethoxy substitution on phenylExhibits different electronic properties due to methoxy group
1-(4-Nitrophenyl)pyrrolidine-2,5-dioneSimilar nitro substitution but different positionMay show distinct biological activities compared to 3-nitro derivative
3-Acetylpyrrolidine-2,5-dioneAcetyl group instead of nitrophenylDifferent reactivity patterns due to acetyl group presence

The uniqueness of 1-(3-nitrophenyl)pyrrolidine-2,5-dione lies in its specific electronic properties imparted by the nitro group and the resulting biological activities that differentiate it from other derivatives in the pyrrolidine family.

XLogP3

0.4

LogP

0.38 (LogP)

Wikipedia

1-(3-nitrophenyl)pyrrolidine-2,5-dione

Dates

Modify: 2023-08-19

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